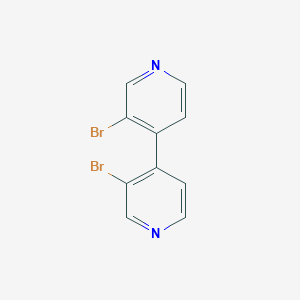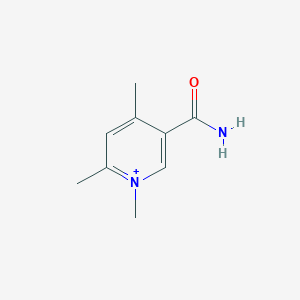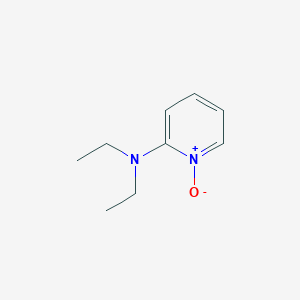
3-Bromo-4-(3-bromopyridin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-(3-bromopyridin-4-yl)pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is colorless, but older or impure samples can appear yellow. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Quantum Mechanical Investigations
Researchers have developed an efficient palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These compounds, including derivatives of 3-Bromo-4-(3-bromopyridin-4-yl)pyridine, have been analyzed using Density Functional Theory (DFT) to understand their electronic properties. This study highlights their potential as chiral dopants for liquid crystals, besides evaluating their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Coordination Chemistry and Biological Sensing
Derivatives of pyridines, akin to this compound, have been explored as ligands in coordination chemistry. Their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties showcases their versatility compared to traditional terpyridines (Halcrow, 2005).
Antibacterial Activity of Pyridine Derivatives
Research on 4-Pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridines, reveals significant antimicrobial activity against a spectrum of aerobic and anaerobic bacteria. Such studies underscore the potential of this compound derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Synthesis and Application in Organic Electronics
The directed deprotonation-transmetalation strategy has been applied to synthesize substituted pyridines, demonstrating the synthetic utility of bromopyridines in accessing 4-substituted and 3,4-disubstituted pyridines. Such methodologies are crucial for developing materials for organic electronics and photonics (Karig et al., 2001).
Improvement in Arylboronic Acid Preparation
An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine demonstrates the significance of such derivatives in Suzuki coupling reactions, a cornerstone in modern synthetic organic chemistry. This method has been applied to various aryl halides, showcasing the versatility and importance of bromopyridine derivatives in the synthesis of boronic acids, which are pivotal intermediates in cross-coupling reactions (Li et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
3-bromo-4-(3-bromopyridin-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAZWIFVJLUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)
![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B514648.png)
![2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B514652.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)


